Cas no 2229523-40-2 (2-3-methoxy-4-(trifluoromethyl)phenylprop-2-en-1-amine)

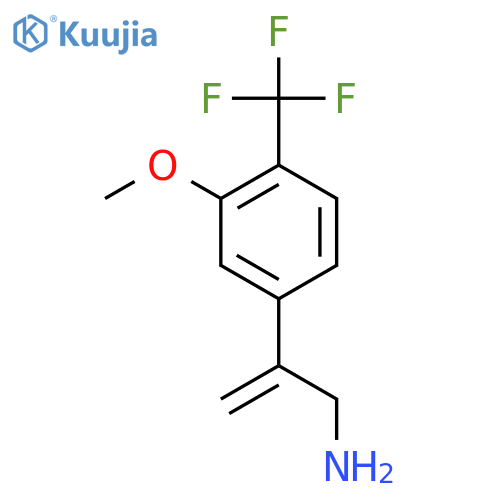

2229523-40-2 structure

商品名:2-3-methoxy-4-(trifluoromethyl)phenylprop-2-en-1-amine

2-3-methoxy-4-(trifluoromethyl)phenylprop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-en-1-amine

- 2229523-40-2

- EN300-1941177

- 2-3-methoxy-4-(trifluoromethyl)phenylprop-2-en-1-amine

-

- インチ: 1S/C11H12F3NO/c1-7(6-15)8-3-4-9(11(12,13)14)10(5-8)16-2/h3-5H,1,6,15H2,2H3

- InChIKey: XTLRCIOCFVMUFK-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(C(=C)CN)=CC=1OC)(F)F

計算された属性

- せいみつぶんしりょう: 231.08709849g/mol

- どういたいしつりょう: 231.08709849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-3-methoxy-4-(trifluoromethyl)phenylprop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1941177-0.5g |

2-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |

2229523-40-2 | 0.5g |

$1426.0 | 2023-09-17 | ||

| Enamine | EN300-1941177-10.0g |

2-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |

2229523-40-2 | 10g |

$5221.0 | 2023-05-23 | ||

| Enamine | EN300-1941177-2.5g |

2-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |

2229523-40-2 | 2.5g |

$2912.0 | 2023-09-17 | ||

| Enamine | EN300-1941177-10g |

2-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |

2229523-40-2 | 10g |

$6390.0 | 2023-09-17 | ||

| Enamine | EN300-1941177-5g |

2-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |

2229523-40-2 | 5g |

$4309.0 | 2023-09-17 | ||

| Enamine | EN300-1941177-0.25g |

2-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |

2229523-40-2 | 0.25g |

$1366.0 | 2023-09-17 | ||

| Enamine | EN300-1941177-5.0g |

2-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |

2229523-40-2 | 5g |

$3520.0 | 2023-05-23 | ||

| Enamine | EN300-1941177-1g |

2-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |

2229523-40-2 | 1g |

$1485.0 | 2023-09-17 | ||

| Enamine | EN300-1941177-0.05g |

2-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |

2229523-40-2 | 0.05g |

$1247.0 | 2023-09-17 | ||

| Enamine | EN300-1941177-1.0g |

2-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |

2229523-40-2 | 1g |

$1214.0 | 2023-05-23 |

2-3-methoxy-4-(trifluoromethyl)phenylprop-2-en-1-amine 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

2229523-40-2 (2-3-methoxy-4-(trifluoromethyl)phenylprop-2-en-1-amine) 関連製品

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量